molecular formula C10H10N2O B1443438 2-Methyl-5-(1,3-oxazol-2-yl)aniline CAS No. 1249267-24-0

2-Methyl-5-(1,3-oxazol-2-yl)aniline

Cat. No.: B1443438
CAS No.: 1249267-24-0
M. Wt: 174.2 g/mol
InChI Key: CICYPUCSKRAKDJ-UHFFFAOYSA-N
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Description

2-Methyl-5-(1,3-oxazol-2-yl)aniline is a heterocyclic aromatic amine with the molecular formula C10H10N2O. It is characterized by the presence of an oxazole ring fused to an aniline moiety, with a methyl group at the 2-position of the oxazole ring.

Biochemical Analysis

Biochemical Properties

2-Methyl-5-(1,3-oxazol-2-yl)aniline plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in oxidative stress response and apoptosis. Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their function. For instance, it may inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade when exposed to light or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant properties or modulation of metabolic pathways. At high doses, this compound can cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(1,3-oxazol-2-yl)aniline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-5-phenyloxazole with aniline under acidic conditions. The reaction is carried out by adding 2-methyl-5-phenyloxazole to a cooled solution of sulfuric acid, followed by the addition of nitric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(1,3-oxazol-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-Methyl-5-(1,3-oxazol-2-yl)aniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(1,3-oxazol-2-yl)aniline is unique due to the specific positioning of the methyl and aniline groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2-methyl-5-(1,3-oxazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICYPUCSKRAKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249267-24-0
Record name 2-methyl-5-(1,3-oxazol-2-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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